Ascorbigen

Übersicht

Beschreibung

Ascorbigen is a naturally occurring compound found predominantly in Brassica vegetables such as cabbage, broccoli, and cauliflower. It belongs to the glucosinolate family and is formed from the precursor glucobrassicin. When plant tissues are disrupted, glucobrassicin is enzymatically hydrolyzed to indole-3-carbinol, which then reacts with L-ascorbic acid to form this compound . This compound is known for its potential anticarcinogenic properties and its ability to induce phase I and II enzymes involved in the detoxification of xenobiotics .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Ascorbigen can be synthesized through the enzymatic hydrolysis of glucobrassicin by the enzyme myrosinase, followed by a spontaneous reaction of the resulting intermediates, 3-indolylmethylisothiocyanate and indole-3-carbinol, with L-ascorbic acid . The reaction conditions, such as pH and temperature, play a crucial role in the formation and stability of this compound .

Industrial Production Methods: In industrial settings, this compound is often produced during the fermentation of Brassica vegetables, such as in the preparation of sauerkraut. The fermentation process involves the breakdown of glucosinolates by endogenous enzymes, leading to the formation of this compound . The content of this compound can be influenced by factors such as the initial levels of glucobrassicin in the vegetables and the conditions of fermentation .

Analyse Chemischer Reaktionen

Types of Reactions: Ascorbigen undergoes various chemical reactions, including oxidation, reduction, and substitution. It has been shown to exhibit antioxidative properties by scavenging radicals such as ABTS radical cations . In acidic conditions, this compound degrades to release L-ascorbic acid and form methylideneindolenine, while in alkaline conditions, it forms 1-deoxy-1-(3-indolyl)-α-L-sorbopyranose and 1-deoxy-1-(3-indolyl)-α-L-tagatopyranose .

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include ABTS radical cations and AAPH-derived radicals. The reaction conditions, such as pH and temperature, significantly influence the outcome of these reactions .

Major Products: The major products formed from the reactions of this compound include indole-3-aldehyde, methylideneindolenine, 1-deoxy-1-(3-indolyl)-α-L-sorbopyranose, and 1-deoxy-1-(3-indolyl)-α-L-tagatopyranose .

Wissenschaftliche Forschungsanwendungen

Ascorbigen has a wide range of scientific research applications across various fields:

Chemistry: In chemistry, this compound is studied for its antioxidative properties and its potential to act as a radical scavenger. It is also used in the synthesis of other indole-derived compounds .

Biology: In biological research, this compound is investigated for its role in modulating enzyme activity and its potential anticarcinogenic effects. It has been shown to induce phase I and II detoxification enzymes, which are crucial for the metabolism and elimination of xenobiotics .

Medicine: In medicine, this compound is explored for its potential therapeutic applications, including its use as an antioxidant and its ability to release L-ascorbic acid under physiological conditions. It is also studied for its immunomodulating and skin-protective effects .

Industry: In the industrial sector, this compound is used in the production of cosmeceuticals due to its potential antiaging and ultraviolet-protective properties. It is also utilized in the food industry for its antioxidative properties .

Wirkmechanismus

The mechanism of action of ascorbigen involves its ability to act as an antioxidant by scavenging free radicals and reducing oxidative stress. It donates hydrogen atoms to lipid radicals, removes molecular oxygen, and quenches singlet oxygen . This compound also plays a role in the induction of detoxification enzymes, which are involved in the metabolism and elimination of harmful substances . The molecular targets and pathways involved in its action include the modulation of enzyme activity and the release of L-ascorbic acid under physiological conditions .

Vergleich Mit ähnlichen Verbindungen

Ascorbigen is unique among glucosinolate-derived compounds due to its formation from the reaction of indole-3-carbinol with L-ascorbic acid. Similar compounds include:

Indole-3-carbinol: A precursor to this compound, known for its anticarcinogenic properties.

Glucobrassicin: The parent glucosinolate from which this compound is derived.

Sulforaphane: Another glucosinolate-derived compound with potent anticarcinogenic and antioxidative properties.

This compound stands out due to its dual role as an antioxidant and a source of L-ascorbic acid, making it a valuable compound in both biological and industrial applications .

Biologische Aktivität

Ascorbigen, a compound derived from glucobrassicin found predominantly in Brassica vegetables, has garnered attention for its diverse biological activities. This article delves into the antioxidative properties, potential health benefits, and other biological effects of this compound, supported by data tables and research findings.

This compound (ABG) belongs to the indole-derived compounds and is formed through the hydrolysis of glucobrassicin, a glucosinolate prevalent in cruciferous vegetables. The structure of this compound allows it to participate in various biochemical reactions, contributing to its biological activities.

Antioxidative Properties

Research has demonstrated that this compound exhibits significant antioxidative properties. In a study comparing this compound with well-known antioxidants such as ascorbic acid and Trolox, this compound showed superior activity in scavenging ABTS radical cations. This suggests that this compound may offer enhanced protective effects against oxidative stress.

| Compound | Antioxidant Activity |

|---|---|

| This compound | Stronger than ascorbic acid and Trolox |

| Ascorbic Acid | Reference standard |

| Trolox | Reference standard |

The mechanism of action involves the indole moiety of this compound, which contributes to radical scavenging, ultimately producing indole-3-aldehyde as a reaction product .

Immunomodulatory Effects

This compound has been identified as an immunomodulator. Studies indicate that it can influence immune responses, potentially offering therapeutic benefits in inflammatory conditions. For instance, fermented cabbage containing higher levels of this compound was shown to enhance nitric oxide production inhibitory activity in LPS-induced macrophages .

Anticancer Potential

The anticancer properties of this compound have been explored in several studies. It has been suggested that compounds derived from Brassica vegetables can inhibit carcinogenesis. Specifically, this compound's ability to modulate cellular pathways involved in cancer progression makes it a compound of interest for cancer prevention strategies .

Case Studies

- Skin Cancer Prevention : A study highlighted the protective effects of sulforaphane-containing broccoli sprout extracts against UV-light-induced skin carcinogenesis, with implications for this compound due to its structural similarities and shared pathways in cancer inhibition .

- Inhibition of Tumor Growth : In animal models, this compound has shown potential in reducing tumor incidence when administered alongside other bioactive compounds found in Brassica vegetables .

Stability and Bioavailability

Despite its promising activities, the stability of this compound in solution poses challenges for its practical application. Research indicates that while it is effective against certain radicals, its low stability may limit its efficacy in prolonged therapeutic contexts .

Eigenschaften

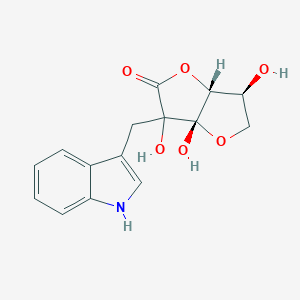

IUPAC Name |

(3S,3aR,6aS)-3,6,6a-trihydroxy-6-(1H-indol-3-ylmethyl)-3,3a-dihydro-2H-furo[3,2-b]furan-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO6/c17-11-7-21-15(20)12(11)22-13(18)14(15,19)5-8-6-16-10-4-2-1-3-9(8)10/h1-4,6,11-12,16-17,19-20H,5,7H2/t11-,12+,14?,15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMSJCIOTCFHSIT-KNUOEEMSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2C(O1)(C(C(=O)O2)(CC3=CNC4=CC=CC=C43)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@@H]2[C@](O1)(C(C(=O)O2)(CC3=CNC4=CC=CC=C43)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00230587 | |

| Record name | Ascorbigen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00230587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

8075-98-7 | |

| Record name | Ascorbigen | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=8075-98-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ascorbigen | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0008075987 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ascorbigen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00230587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.